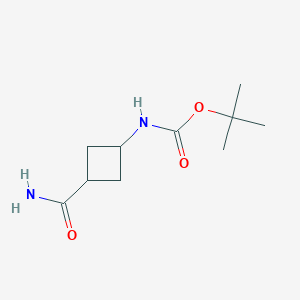

tert-butyl N-(3-carbamoylcyclobutyl)carbamate

Description

Chemical Structure and Properties tert-Butyl N-(3-carbamoylcyclobutyl)carbamate (CAS: 2143202-33-7 or 953752-69-7 for stereoisomers) is a carbamate derivative featuring a cyclobutane ring substituted with a carbamoyl (-CONH₂) group at the 3-position, protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol .

Applications

This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis. Its cyclobutane ring introduces conformational rigidity, which is advantageous in drug design for modulating bioavailability and target binding .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-carbamoylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZJQYYPRKQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-carbamoylcyclobutyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex organic molecules .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and their derivatives .

Medicine: In medicine, carbamate derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and drug candidates .

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can act as a reversible inhibitor of enzymes that interact with carbamate groups. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on Cyclobutane

tert-Butyl N-(3-Oxocyclobutyl)carbamate (CAS: 154748-49-9)

- Structure : Replaces the carbamoyl (-CONH₂) with a ketone (-C=O) group.

- Molecular Formula: C₁₀H₁₇NO₃.

- Key Differences: The ketone group lacks hydrogen-bonding donors, reducing solubility in polar solvents compared to the carbamoyl analog. Higher reactivity in nucleophilic additions (e.g., Grignard reactions) due to the electrophilic ketone .

tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7)

Ring Size and Substituent Position

tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS: 1546332-14-2)

- Structure : Cyclohexane ring with a fluorine substituent.

- Molecular Formula: C₁₁H₂₀FNO₂.

- Key Differences :

tert-Butyl (3-Oxocyclopentyl)carbamate (CAS: 167298-40-0)

Bicyclic and Heterocyclic Analogs

tert-Butyl N-{3-Azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Key Properties/Applications |

|---|---|---|---|---|

| tert-Butyl N-(3-carbamoylcyclobutyl)carbamate | 2143202-33-7 | C₁₀H₁₈N₂O₃ | Carbamoyl (-CONH₂) | Drug intermediate, hydrogen bonding |

| tert-Butyl N-(3-oxocyclobutyl)carbamate | 154748-49-9 | C₁₀H₁₇NO₃ | Ketone (-C=O) | Reactive in nucleophilic additions |

| tert-Butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C₁₁H₂₀FNO₂ | Fluorine (-F) | Metabolic stability enhancement |

| tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | 1032684-85-7 | C₁₁H₂₂N₂O₂ | Amine (-NH₂) | Versatile functionalization |

| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 880545-32-4 | C₁₁H₂₀N₂O₂ | Bicyclic amine | Enhanced rigidity for target binding |

Biological Activity

Overview

Tert-butyl N-(3-carbamoylcyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₈N₂O₂

- CAS Number : 2143202-33-7

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclobutyl structure bearing a carbamoyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound may help reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Activity : Research indicates that derivatives of related carbamate compounds exhibit significant anti-inflammatory effects. For example, similar compounds have been evaluated for their ability to reduce inflammation in carrageenan-induced paw edema models .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, it was found that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta 1-42. The treatment led to a notable reduction in TNF-α levels, suggesting an anti-inflammatory mechanism at play .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related carbamate derivatives. Compounds were synthesized and evaluated for their efficacy against inflammation induced by carrageenan. Results indicated that several derivatives exhibited promising inhibition rates, with some achieving over 50% reduction in edema compared to control groups .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Lipophilicity : The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially aiding its absorption across biological membranes.

- Metabolism : Studies on similar compounds suggest that metabolic pathways may involve hydrolysis or conjugation reactions, impacting the compound's half-life and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.